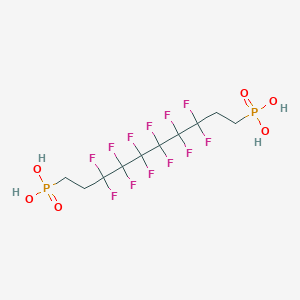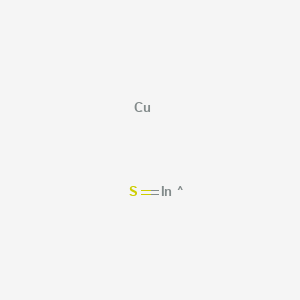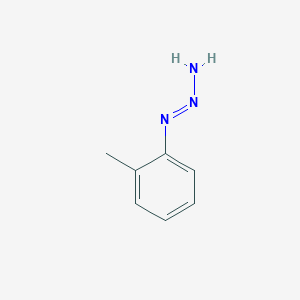![molecular formula C10H11ClN2O5S B14132195 Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate CAS No. 61006-27-7](/img/structure/B14132195.png)
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate is a chemical compound with the molecular formula C10H11ClN2O5S. This compound is known for its unique structure, which includes an ethyl ester group, a sulfonamide group, and a chloroaniline moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate typically involves the reaction of 2-chloro-4-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a suitable reducing agent like iron powder in acetic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Methyl 2-(aminosulfonyl)benzoate: Similar structure but lacks the chloroaniline moiety.
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-chlorophenoxy)acetamide: Contains a similar sulfonamide group but different overall structure
Uniqueness
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloroaniline moiety distinguishes it from other similar compounds and contributes to its unique properties .
特性
CAS番号 |
61006-27-7 |
|---|---|
分子式 |
C10H11ClN2O5S |
分子量 |
306.72 g/mol |
IUPAC名 |
ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H11ClN2O5S/c1-2-18-10(15)9(14)13-7-4-3-6(11)5-8(7)19(12,16)17/h3-5H,2H2,1H3,(H,13,14)(H2,12,16,17) |
InChIキー |
XPVBDBRXDNHEKJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



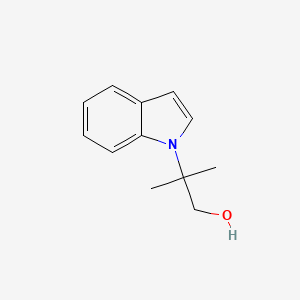
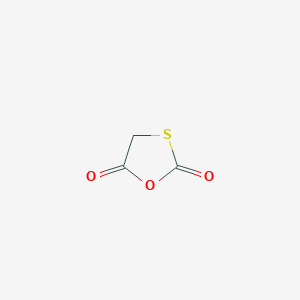
![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)
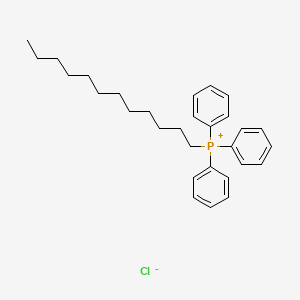

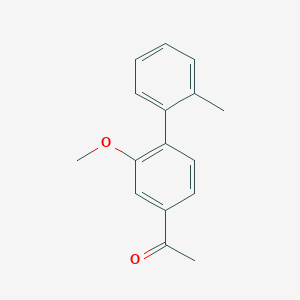
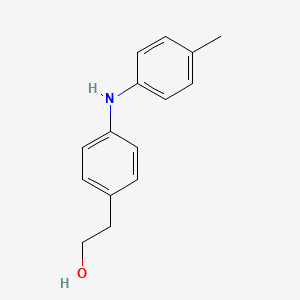
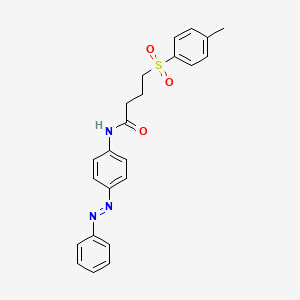
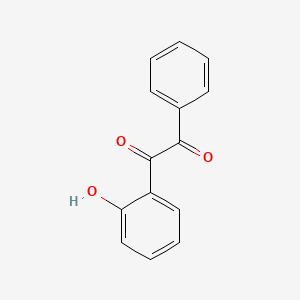
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
